Octadec-13-enoic acid

説明

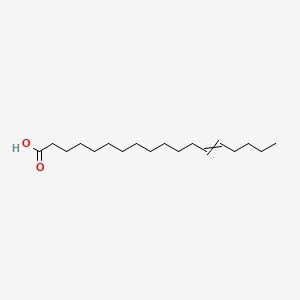

Structure

3D Structure

特性

分子式 |

C18H34O2 |

|---|---|

分子量 |

282.5 g/mol |

IUPAC名 |

octadec-13-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20) |

InChIキー |

BDLLSHRIFPDGQB-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCCCCCC(=O)O |

正規SMILES |

CCCCC=CCCCCCCCCCCCC(=O)O |

ピクトグラム |

Irritant |

同義語 |

13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |

製品の起源 |

United States |

Octadec-13-enoic Acid: Chemical Architecture, Biological Mechanisms, and Analytical Methodologies

Executive Summary

Octadec-13-enoic acid (18:1n-5) is a long-chain monounsaturated fatty acid characterized by an 18-carbon aliphatic backbone with a single double bond located at the Δ13 position. Existing in two primary geometric isomers—(Z)-octadec-13-enoic acid (cis) and (E)-octadec-13-enoic acid (trans)—this compound serves as a critical biomarker in advanced lipidomics and a structural precursor in the biosynthesis of complex membrane phospholipids. As drug development pivots toward lipid-mediated signaling pathways, understanding the physicochemical behavior, cellular uptake, and precise analytical quantification of octadec-13-enoic acid is paramount for researchers investigating metabolic disorders, anti-inflammatory therapeutics, and targeted antiprotozoal agents.

Chemical Structure and Physicochemical Profiling

The structural integrity of octadec-13-enoic acid is defined by its hydrophobic hydrocarbon tail and hydrophilic carboxyl head group, making it highly amphiphilic. The position of the double bond at the 13th carbon introduces specific steric dynamics: the cis-isomer creates a distinct "kink" in the aliphatic chain, which actively disrupts tight lipid packing in cellular membranes, thereby increasing membrane fluidity 1[1]. Conversely, the trans-isomer maintains a more linear conformation, allowing for denser packing and distinct metabolic interactions.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of both geometric isomers to facilitate rapid comparative analysis for experimental design:

| Physicochemical Property | (Z)-Octadec-13-enoic Acid (cis) | (E)-Octadec-13-enoic Acid (trans) |

| PubChem CID | 5312441 | 6161490 |

| IUPAC Nomenclature | (Z)-octadec-13-enoic acid | (E)-octadec-13-enoic acid |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 282.46 g/mol | 282.46 g/mol |

| XLogP3 (Lipophilicity) | 7.2 | 7.2 |

| Melting Point | 26.5 – 27.0 °C | Solid at room temperature |

| InChIKey | BDLLSHRIFPDGQB-WAYWQWQTSA-N | BDLLSHRIFPDGQB-AATRIKPKSA-N |

Data aggregated from authoritative chemical databases2[2], 3[3].

Biological Activity and Pharmacological Mechanisms

The pharmacological relevance of octadec-13-enoic acid extends beyond basic energy storage, acting as a potent modulator in several biochemical pathways:

-

Antiprotozoal Activity : Structural analogs of 13-octadecenoic acid, such as (Z)-17-methyl-13-octadecenoic acid, have demonstrated targeted cytotoxicity against Leishmania donovani. The mechanism of action involves the complete inhibition of the protozoal DNA topoisomerase IB at concentrations of 50 μM, notably without harming mammalian DNA topoisomerase I, presenting a highly selective therapeutic window 4[4].

-

Anti-inflammatory & Phytochemical Roles : Esters and derivatives of trans-13-octadecenoic acid, isolated from botanical sources like Entodon rubicundus, exhibit synergistic anti-inflammatory, anti-androgenic, and hypocholesterolemic effects by modulating leukotriene pathways and reactive oxygen species (ROS) 5[5].

-

Environmental Stress Response : In plant metabolomics (e.g., Silybum marianum), cis-13-octadecenoic acid synthesis is catalyzed by oleoyl-CoA thioesterase and is actively involved in cutin and suberin monomer biosynthesis, serving as a critical response mechanism to severe drought stress 6[6].

Caption: Cellular mechanisms and pharmacological targets of octadec-13-enoic acid.

Analytical Methodologies: GC-MS Lipidomics Protocol

Accurately distinguishing octadec-13-enoic acid from its more common Δ9 isomer (oleic acid) requires rigorous analytical precision. Standard Electron Impact (EI) mass spectrometry is insufficient because the high-energy ionization induces double-bond migration along the aliphatic chain, obscuring the original bond position.

To resolve this, we employ a self-validating Acetonitrile Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS) workflow 7[7].

Step-by-Step Analytical Workflow

Step 1: Matrix Disruption and Lipid Extraction

-

Action: Lyophilize the biological sample and extract using a biphasic n-hexane/methanol solvent system.

-

Causality: Lyophilization halts endogenous lipolytic enzyme activity (e.g., phospholipases). n-Hexane effectively partitions the non-polar neutral lipids and free fatty acids, while methanol disrupts the hydrogen bonding in lipid-protein complexes, ensuring total lipid recovery.

Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Action: Treat the lipid extract with methanolic Boron Trifluoride ( BF3 ) at 70°C to induce transesterification.

-

Causality: Free fatty acids form strong intermolecular hydrogen bonds, drastically increasing their boiling point and causing severe peak tailing on GC columns. Esterification caps the carboxylic acid, significantly increasing volatility and thermal stability for gas-phase analysis.

Step 3: Acetonitrile CI-MS/MS Analysis

-

Action: Inject the FAMEs into a GC coupled with an ion-trap MS utilizing Acetonitrile as the chemical ionization reagent gas.

-

Causality: Unlike EI, Acetonitrile CI is a "soft" ionization technique. It forms a covalent [M+54]+ adduct (1-methyleneimino-1-ethenylium ion) specifically at the site of the double bond.

Step 4: Diagnostic Fragmentation (Self-Validation)

-

Action: Apply Collision-Induced Dissociation (CID) to the [M+54]+ precursor ion.

-

Causality: CID forces cleavage strictly at the carbon-carbon bonds adjacent to the adduct. For a Δ13 double bond, this yields highly predictable, diagnostic fragment ions that mathematically validate the exact location of the unsaturation, making the protocol a self-validating system.

Caption: Step-by-step GC-MS/MS lipidomics workflow for localizing the Δ13 double bond.

References

-

cis-13-Octadecenoic acid | C18H34O2 | CID 5312441 - PubChem. 2

-

trans-13-Octadecenoic acid | C18H34O2 | CID 6161490 - PubChem. 3

-

cis-13-Octadecenoic Acid | High-Purity Fatty Acid - Benchchem. 1

-

First total synthesis and antiprotozoal activity of (Z)-17-methyl-13-octadecenoic acid... - PMC. 4

-

Acetonitrile Chemical Ionization Tandem Mass Spectrometry To Locate Double Bonds... - ACS Publications. 7

-

Metabolomics analysis of milk thistle lipids to identify drought-tolerant genes - PMC. 6

-

GC-MS Analysis of Volatile Phytochemical compounds from the Whole plant Methanolic extract of Entodon rubicundus - Research Trend. 5

Sources

- 1. cis-13-Octadecenoic Acid | High-Purity Fatty Acid [benchchem.com]

- 2. cis-13-Octadecenoic acid | C18H34O2 | CID 5312441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-13-Octadecenoic acid | C18H34O2 | CID 6161490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. First total synthesis and antiprotozoal activity of (Z)-17-methyl-13-octadecenoic acid, a new marine fatty acid from the sponge Polymastia penicillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchtrend.net [researchtrend.net]

- 6. Metabolomics analysis of milk thistle lipids to identify drought-tolerant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Biosynthesis Pathway of Octadec-13-enoic Acid in Microbial Lipids: Mechanisms, Isomeric Resolution, and Implications

Executive Summary

Octadec-13-enoic acid (18:1 Δ13 ), encompassing both its cis-13 and trans-13 geometric isomers, is a rare and highly specific monounsaturated fatty acid (MUFA) found within microbial lipidomes. Unlike canonical MUFAs such as oleic acid (18:1 Δ9 ), which are synthesized via standard Δ9 -desaturases, 18:1 Δ13 is primarily generated as a transient intermediate during the microbial biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) or via specialized de novo biosynthetic pathways in marine microbial symbionts.

As a Senior Application Scientist, I have observed that tracking these atypical isomers is critical. They serve not only as highly sensitive biomarkers for microbial ecosystem dynamics—such as ruminal acidosis—but also as scaffolds for discovering novel bioactive lipids. This whitepaper deconstructs the mechanisms of 18:1 Δ13 biosynthesis and provides a field-proven, self-validating analytical workflow for its isolation and quantification.

Mechanistic Pathways of Biosynthesis

The Ruminal Biohydrogenation Cascade (Pathway A)

In ruminant microbiomes, dietary lipids undergo extensive hydrolysis and biohydrogenation. The conversion of α -linolenic acid (ALA, 18:3 n-3) to stearic acid (18:0) is a multi-step process driven by consortia of anaerobic bacteria, notably Butyrivibrio fibrisolvens.

The Causality of Isomeric Shift: Under homeostatic conditions, ALA is isomerized to conjugated linolenic acid (CLnA), then reduced to trans-11, cis-15 18:2, and further to trans-11 18:1 (vaccenic acid). However, the formation of 18:1 Δ13 occurs when this canonical reduction pathway is disrupted. Under high dietary lipid loads or altered ruminal pH (e.g., Subacute Ruminal Acidosis, SARA), the microbial population shifts. Amylolytic bacteria proliferate, and alternative microbial isomerases catalyze aggressive double-bond migration, yielding cis-13 and trans-13 18:1 isomers. 1 [1] directly correlate with the accumulation of these atypical intermediates, making them excellent diagnostic markers for gut dysbiosis [4].

De Novo Biosynthesis and Δ13 -Desaturation (Pathway B)

Beyond the mammalian gut, marine microorganisms (such as those symbiotic with the sponge Polymastia penicillus) synthesize Δ13 fatty acids de novo. This mechanism relies on either a highly specific Δ13 -desaturase acting on a saturated C18 backbone, or the elongation of a shorter-chain MUFA (e.g., a Δ9 C14 precursor elongated by two malonyl-CoA units). These unique lipids, such as (Z)-17-methyl-13-octadecenoic acid, exhibit potent antiprotozoal properties, specifically inhibiting DNA topoisomerase IB [3].

Fig 1: Microbial biohydrogenation cascade shifting toward 18:1 Δ13 under altered conditions.

Experimental Workflows for Isomeric Resolution

Quantifying 18:1 Δ13 is notoriously difficult because it co-elutes with dominant 18:1 isomers (like oleic and vaccenic acid) on standard non-polar GC columns. To achieve baseline resolution, we must employ a self-validating system utilizing Silver-Ion Solid-Phase Extraction (Ag+-SPE) coupled with highly polar capillary Gas Chromatography.

Causality in Protocol Design: Silver ions ( Ag+ ) form reversible π -complexes with the double bonds of unsaturated fatty acids. Because cis double bonds form stronger spatial complexes than trans double bonds, Ag+-SPE effectively fractionates the lipid pool by geometry. This prevents peak overlap during subsequent GC analysis, ensuring that the cis-13 peak is not artificially inflated by co-eluting trans-isomers.

Protocol: In Vitro Fermentation and Isomeric Profiling

Step 1: Microbial Fermentation & Quenching

-

Prepare McDougall’s artificial saliva buffer and mix 1:1 with strained, anaerobic rumen fluid.

-

Spike with 35 g/kg dry matter of ALA-rich substrate (e.g., linseed or soybean oil).

-

Incubate at 39°C under continuous CO2 sparging for 24 hours.

-

Critical Step: Quench the reaction immediately by plunging the vessel into liquid nitrogen. Slow cooling allows residual isomerase activity to skew the 18:1 profile, invalidating the biohydrogenation snapshot.

Step 2: Lipid Extraction & Derivatization (Self-Validating)

-

Extract total lipids using a modified Folch method (Chloroform:Methanol 2:1, v/v). Validation: Spike the sample with nonadecanoic acid (C19:0) as an internal standard prior to extraction to calculate absolute recovery rates.

-

Convert free fatty acids and glycerolipids to Fatty Acid Methyl Esters (FAMEs) using 0.5 M Sodium Methoxide in methanol at 50°C for 10 minutes.

Step 3: Ag+-SPE Fractionation

-

Condition a commercial Ag+-SPE cartridge with 4 mL of hexane.

-

Load the FAME extract.

-

Elute saturated FAMEs with hexane:acetone (99:1, v/v).

-

Elute trans-monoenes (including trans-13 18:1) with hexane:acetone (96:4, v/v).

-

Elute cis-monoenes (including cis-13 18:1) with hexane:acetone (90:10, v/v).

Step 4: GC-FID/MS Analysis

-

Inject fractions into a GC equipped with a 100 m highly polar cyanopropyl column (e.g., SP-2560).

-

Run a highly optimized temperature gradient: Hold at 70°C for 4 min, ramp at 8°C/min to 110°C, then 5°C/min to 170°C (hold 10 min), and finally 4°C/min to 220°C.2 [2].

Fig 2: Self-validating workflow for the extraction and isomeric resolution of 18:1 Δ13.

Quantitative Data & Biomarker Utility

The abundance of 18:1 Δ13 serves as a highly sensitive biomarker for microbial ecosystem health. When ruminal pH drops (SARA), the biohydrogenation pathway shifts drastically, suppressing the canonical trans-11 pathway and upregulating the trans-10 and Δ13 pathways [4].

Table 1: Relative Abundance of 18:1 Isomers in Rumen Fluid Biohydrogenation (mg/g rumen fluid)

| Fatty Acid Isomer | Control Diet (Forage) | High-Oil Diet (Soybean/Canola) | SARA Conditions (Low pH) |

| 18:1 trans-11 | 1.50 | 2.99 | Significantly Decreased |

| 18:1 trans-10 | 0.46 | 0.70 | Highly Increased |

| 18:1 cis-13 | 0.12 | 0.67 | Increased |

| 18:1 trans-13/14 | 0.80 | 2.24 | Increased |

Data synthesized from comparative biohydrogenation assays demonstrating the isomeric shift under lipid-loaded and acidic conditions.

Conclusion

Understanding the biosynthesis of octadec-13-enoic acid provides a high-resolution window into the complex lipid metabolism of microorganisms. Whether acting as a diagnostic biomarker for ruminal acidosis, an intermediate in lipidomic flux analysis, or as a scaffold for novel marine-derived anti-protozoal therapeutics, 18:1 Δ13 represents a critical target for advanced biochemical research. Proper analytical rigor—specifically utilizing Ag+-SPE and optimized GC-FID—is mandatory to prevent misidentification and ensure scientific integrity.

References

- Diet-induced milk fat depression is associated with alterations in ruminal biohydrogenation pathways and formation of novel fatty acid intermediates in lactating cows.Cambridge University Press.

- Characterization of 18:1 and 18:2 isomers produced during microbial biohydrogenation of unsaturated fatty acids from canola and soya bean oil in the rumen of lactating cows.ResearchGate.

- First total synthesis and antiprotozoal activity of (Z)-17-methyl-13-octadecenoic acid, a new marine fatty acid from the sponge Polymastia penicillus.NIH / PubMed.

- The Effects of Subacute Ruminal Acidosis on Milk Fatty Acid Profile in Dairy Cattle.TheSciPub.

Sources

An In-Depth Technical Guide to 13-Octadecenoic Acid: Natural Sources, Distribution, and Analysis

Abstract

This technical guide provides a comprehensive overview of 13-octadecenoic acid, a monounsaturated fatty acid found in various natural sources. Aimed at researchers, scientists, and drug development professionals, this document delves into the natural occurrence and distribution of both cis and trans isomers of 13-octadecenoic acid across the plant and animal kingdoms. Furthermore, it explores the putative biosynthetic and metabolic pathways associated with this fatty acid. A detailed, step-by-step experimental protocol for the extraction, derivatization, and quantification of 13-octadecenoic acid from biological matrices using gas chromatography-mass spectrometry (GC-MS) is provided, offering a practical resource for laboratory professionals. This guide aims to be a foundational resource for understanding the significance of 13-octadecenoic acid in biological systems and to facilitate further research into its potential physiological roles and therapeutic applications.

Introduction to 13-Octadecenoic Acid

13-Octadecenoic acid (C18:1) is a monounsaturated fatty acid (MUFA) characterized by a single double bond located at the 13th carbon atom from the carboxyl end of its 18-carbon chain. It exists as two geometric isomers: cis-13-octadecenoic acid and trans-13-octadecenoic acid. While not as ubiquitously recognized as oleic acid (Δ9-octadecenoic acid), emerging research has identified 13-octadecenoic acid as a constituent of various natural lipids. Understanding its natural sources, distribution, and metabolism is crucial for elucidating its potential biological functions and relevance in health and disease. This guide provides a consolidated and in-depth examination of the current knowledge surrounding this specific fatty acid isomer.

Natural Sources and Distribution

The occurrence of 13-octadecenoic acid has been documented in a variety of natural sources, spanning the plant and animal kingdoms. The distribution and concentration can vary significantly between species and even between different tissues within the same organism.

Plant Kingdom

Several plant species have been identified as sources of 13-octadecenoic acid, often as a minor component of their total fatty acid profile.

-

Feronia elephantum (Wood Apple): A study on the fruit extracts of Feronia elephantum reported the presence of cis-13-octadecenoic acid. In a hexane:ethyl acetate fraction, it was found to be a prominent constituent with a relative abundance of 18.95%[1][2]. Another analysis of an ethyl acetate fraction of the same fruit showed cis-13-octadecenoic acid at 6.08%[1][2].

-

Calystegia silvatica (Giant Bindweed): The methanolic extract of the stems of Calystegia silvatica was found to contain trans-13-octadecenoic acid as a major compound, with a relative abundance of 25.06%[3].

-

Moringa oleifera: The flower extracts of Moringa oleifera have been shown to contain trans-13-octadecenoic acid, although at a lower relative abundance of 2.93%[4].

-

Other Plant Sources: While less quantified, the presence of octadecenoic acids (with ambiguous double bond positions) has been noted in various other plant seed oils, suggesting that 13-octadecenoic acid may be more widely distributed than currently documented[5][6].

Animal Kingdom

In the animal kingdom, 13-octadecenoic acid has been primarily identified in ruminant fats and their products.

-

Bovine Milk Fat: cis-13-Octadecenoic acid has been detected in bovine milk fat[7][8]. The composition of milk fat is complex and can be influenced by the animal's diet and gut microbiome.

Microbial World

While extensive quantitative data is lacking, the gut microbiome is known to be a significant source of diverse fatty acid isomers. Microbial enzymes can hydrogenate and isomerize dietary unsaturated fatty acids, potentially leading to the formation of 13-octadecenoic acid. Further research is needed to specifically quantify the production of this isomer by different microbial species.

Data Summary: Natural Occurrence of 13-Octadecenoic Acid

| Source Organism | Part/Product | Isomer | Relative Abundance/Concentration | Reference |

| Feronia elephantum | Fruit Extract (Hexane:Ethyl Acetate Fraction) | cis-13-Octadecenoic acid | 18.95% | [1][2] |

| Feronia elephantum | Fruit Extract (Ethyl Acetate Fraction) | cis-13-Octadecenoic acid | 6.08% | [1][2] |

| Calystegia silvatica | Stem (Methanolic Extract) | trans-13-Octadecenoic acid | 25.06% | [3] |

| Moringa oleifera | Flower (Dichloromethane/Methanol Extract) | trans-13-Octadecenoic acid | 2.93% | [4] |

| Bovine | Milk Fat | cis-13-Octadecenoic acid | Detected | [7][8] |

Biosynthesis and Metabolism

The precise enzymatic pathways leading to the synthesis of 13-octadecenoic acid are not as well-defined as those for more common fatty acids like oleic acid. However, based on our understanding of fatty acid metabolism, we can infer the likely biosynthetic routes and subsequent metabolic fate.

Biosynthesis

The formation of a double bond in a fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases . These enzymes exhibit specificity for both the chain length of the fatty acid substrate and the position at which the double bond is introduced (regiospecificity)[9][10].

The synthesis of a Δ13 double bond in an 18-carbon fatty acid is an uncommon desaturation event. Most known desaturases in plants and animals act at positions Δ9, Δ12, and Δ15[10][11]. However, the existence of 13-octadecenoic acid in nature implies the presence of a Δ13-desaturase or an enzyme with alternative activity. It is also possible that this fatty acid is a product of microbial biohydrogenation and isomerization of more common polyunsaturated fatty acids in the gut of ruminants or in other microbial environments.

Caption: Putative biosynthetic pathway of 13-octadecenoic acid.

Metabolism in Mammals

Once ingested, long-chain monounsaturated fatty acids are absorbed in the intestine and can undergo several metabolic fates[12]. They can be:

-

Oxidized for energy production: Fatty acids are transported into mitochondria and peroxisomes where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The capacity to metabolize very long-chain monounsaturated fatty acids can be limited, and adaptation may occur with continued dietary exposure[13].

-

Incorporated into tissue lipids: 13-Octadecenoic acid can be esterified into more complex lipids such as triglycerides for storage in adipose tissue, or into phospholipids, which are essential components of cell membranes[14].

-

Converted into other fatty acids: The fatty acid chain can be elongated or further desaturated by other enzymes, although the specificity of these enzymes for a Δ13 substrate is not well characterized[15][16].

Caption: Overview of the potential metabolic pathways for 13-octadecenoic acid in mammals.

Experimental Protocols: Analysis by GC-MS

The quantitative analysis of 13-octadecenoic acid in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.

Principle

This method involves the extraction of total lipids from a biological sample, followed by the conversion of fatty acids into their more volatile methyl ester derivatives (FAMEs). These FAMEs are then separated and quantified by GC-MS.

Materials and Reagents

-

Solvents: Hexane, Chloroform, Methanol, Iso-octane (all HPLC or GC grade)

-

Internal Standard: A fatty acid not expected to be in the sample, e.g., Heptadecanoic acid (C17:0)

-

Derivatization Reagent: Boron trifluoride-methanol (BF3-methanol) solution (14% in methanol) or 0.5 M KOH in methanol.

-

Analytical Standard: cis-13-Octadecenoic acid and/or trans-13-octadecenoic acid (available from suppliers such as Cayman Chemical and Sigma-Aldrich)[7][17].

-

Other Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology

-

Sample Preparation and Lipid Extraction (Folch Method):

-

Homogenize a known amount of the biological sample (e.g., 100 mg of tissue or 1 mL of biofluid) in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add a known amount of the internal standard (e.g., C17:0) to the homogenate.

-

Vortex the mixture thoroughly and allow it to stand for 30 minutes to ensure complete lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample to achieve clear separation of the layers.

-

Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

-

Heat the mixture at 60°C for 10 minutes to saponify the lipids.

-

Cool the sample and add 2 mL of 14% BF3-methanol solution.

-

Heat again at 60°C for 5 minutes to facilitate the methylation of fatty acids.

-

After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and then centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (Example):

-

Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.2 µm film thickness) is recommended for good separation of fatty acid isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the FAME of 13-octadecenoic acid by comparing its retention time and mass spectrum to that of the pure analytical standard.

-

Quantify the amount of 13-octadecenoic acid by integrating the peak area and comparing it to the peak area of the internal standard, using a calibration curve generated with the analytical standard.

-

Caption: Workflow for the analysis of 13-octadecenoic acid by GC-MS.

Conclusion and Future Perspectives

13-Octadecenoic acid is a naturally occurring monounsaturated fatty acid with a distribution that is beginning to be explored. While current data points to its presence in specific plants and ruminant fats, a more systematic and quantitative investigation across a wider range of biological sources is warranted. Elucidating the specific enzymatic machinery responsible for its biosynthesis will be a critical step in understanding its physiological relevance. Furthermore, detailed metabolic studies are required to determine its fate and potential biological activities in animal systems. The analytical protocols outlined in this guide provide a robust framework for researchers to accurately quantify 13-octadecenoic acid, paving the way for future studies to unravel the full significance of this intriguing fatty acid isomer in biology and medicine.

References

-

Christiansen, E. N. (1981). Metabolism of very long-chain monounsaturated fatty acids (22:1) and the adaptation to their presence in the diet. Lipids, 16(10), 733-740. [Link]

-

Broadwater, J. A., Whittle, E., & Shanklin, J. (2000). Substrate specificity, regioselectivity and cryptoregiochemistry of plant and animal omega-3 fatty acid desaturases. The Journal of biological chemistry, 275(50), 39515-39521. [Link]

-

Abioye, R. O., & Adebiyi, A. O. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Journal of Advances in Biology & Biotechnology, 1-13. [Link]

-

Cahoon, E. B., Lindqvist, Y., Schneider, G., & Shanklin, J. (1997). Redesign of soluble fatty acid desaturases from plants for altered substrate specificity and double bond position. Proceedings of the National Academy of Sciences, 94(10), 4872-4877. [Link]

-

Wikipedia. (n.d.). Fatty acid desaturase. Retrieved from [Link]

-

Huang, Y., Zhai, Y., & Liu, J. (2021). Characterization of fatty acid desaturases reveals stress-induced synthesis of C18 unsaturated fatty acids enriched in triacylglycerol in the oleaginous alga Chromochloris zofingiensis. Biotechnology for biofuels, 14(1), 1-16. [Link]

-

Domergue, F., Lerchl, J., Zähringer, U., & Heinz, E. (2000). Mechanistic and Structural Insights into the Regioselectivity of an Acyl-CoA Fatty Acid Desaturase via Directed Molecular Evolution. Journal of Biological Chemistry, 275(44), 34473-34480. [Link]

-

The Good Scents Company. (n.d.). (Z)-13-octadecenoic acid. Retrieved from [Link]

-

Cahoon, E. B., & Shanklin, J. (2000). Switching desaturase enzyme specificity by alternate subcellular targeting. Proceedings of the National Academy of Sciences, 97(22), 12350-12355. [Link]

-

Mashek, D. G., & Grummer, R. R. (2002). Metabolic fate of long-chain unsaturated fatty acids and their effects on palmitic acid metabolism and gluconeogenesis in bovine hepatocytes. Journal of dairy science, 85(9), 2278-2287. [Link]

-

Dolch, L. J., Lupette, J., & Maréchal, E. (2020). Plastidic Δ6 Fatty-Acid Desaturases with Distinctive Substrate Specificity Regulate the Pool of C18-PUFAs in the Ancestral Picoalga Ostreococcus tauri. Plant physiology, 184(1), 82-96. [Link]

-

Huth, P. J., & Park, E. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. AOCS. [Link]

-

Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & therapeutics, 22(2), 83. [Link]

-

Reddy, A. S., et al. (2020). GC-MS Analysis of Bioactive Phytoconstituents from the Fractions of Feronia elephantum Fruit and Evaluation of their In-vitro Anti-diabetic Activity. International Journal of Pharmaceutical Sciences and Research, 11(5), 2415-2424. [Link]

-

Loscher, C. E., & Gallaher, D. D. (1995). Light-induced expression of fatty acid desaturase genes. Proceedings of the National Academy of Sciences, 92(14), 6504-6508. [Link]

-

Gillingham, L. G., Harris-Janz, S., & Jones, P. J. (2011). Monounsaturated Fatty Acids and Risk of Cardiovascular Disease: Synopsis of the Evidence Available from Systematic Reviews and Meta-Analyses. Molecular nutrition & food research, 55(5), 757-765. [Link]

-

Abraham, W. R., & Hesse, C. (2001). Ratios of Carbon Isotopes in Microbial Lipids as an Indicator of Substrate Usage. Applied and environmental microbiology, 67(8), 3747-3753. [Link]

-

Gopalakrishnan, S., & Vadivel, E. (2011). GC-MS Analysis of Bioactive Components of Feronia elephantum Correa (Rutaceae). Journal of Applied Pharmaceutical Science, 1(8), 69. [Link]

-

Ilavarasan, R., et al. (2012). In vitro antioxidant and cytotoxic activities of essential oil of Feronia elephantum Correa. Asian Pacific Journal of Tropical Biomedicine, 2(10), 795-799. [Link]

-

Ilavarasan, R., et al. (2011). In vitro antioxidant and antibacterial efficacy of Feronia elephantum Correa fruit. Journal of Applied Pharmaceutical Science, 1(7), 96. [Link]

-

Aksenov, A. A., et al. (2024). The microbiome diversifies N-acyl lipid pools-including short-chain fatty acid-derived compounds. Nature Biotechnology, 1-11. [Link]

-

Al-Snafi, A. E. (2020). Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb. Systematic Reviews in Pharmacy, 11(9), 619-628. [Link]

-

Kuniyasu, H., et al. (2023). Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation. Communications biology, 6(1), 603. [Link]

-

Tjellström, H., et al. (2021). Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large. Metabolites, 11(7), 441. [Link]

-

Kumar, S., & Kumar, V. (2020). A review on phytochemistry and pharmacology of Feronia elephantum. World Journal of Pharmaceutical Research, 9(6), 1146-1165. [Link]

-

MacGregor, B. J., Boschker, H. T., & Amann, R. (2006). Comparison of rRNA and Polar-Lipid-Derived Fatty Acid Biomarkers for Assessment of 13C-Substrate Incorporation by Microorganisms in Marine Sediments. Applied and environmental microbiology, 72(8), 5246-5253. [Link]

-

PlantFAdb. (n.d.). 18:1; Octadecenoic acid; structure ambiguous. Retrieved from [Link]

-

Fernandes, L., et al. (2023). Valorization of Prunus Seed Oils: Fatty Acids Composition and Oxidative Stability. Foods, 12(20), 3788. [Link]

-

Sirisha, N., et al. (2020). LIPID PROFILES OF FIVE VARIETIES ARTOCARPUS SEED OILS BY GC-MS-A COMPARATIVE STUDY. International Journal of Advanced Research, 4(11), 1251-1257. [Link]

-

Yin, J., et al. (2019). Identification and characterization of organic and glycosidic acids in crude resin glycoside fraction from Calystegia hederacea. Journal of natural medicines, 73(4), 734-743. [Link]

-

Odukoya, J. O., et al. (2021). Evaluation of Bioactive Compounds in Moringa oleifera Flower Using Gas Chromatography Mass Spectrometry/Fourier Transform Infrar. Acta Scientific Nutritional Health, 5(12), 34-44. [Link]

-

Khan, T., et al. (2021). Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb. BMC complementary medicine and therapies, 21(1), 1-13. [Link]

-

Ono, M., et al. (2025). Identification and Characterization of Component Organic and Glycosidic Acids of Crude Resin Glycoside Fraction from Calystegia soldanella. Journal of Natural Products, 88(8), 1836-1845. [Link]

-

MacGregor, B. J., Boschker, H. T., & Amann, R. (2025). Comparison of rRNA and Polar-Lipid-Derived Fatty Acid Biomarkers for Assessment of 13C-Substrate Incorporation by Microorganisms in Marine Sediments. Applied and Environmental Microbiology, 72(8), 5246-5253. [Link]

-

da Silva, A. C., et al. (2021). In Vitro Phenotypic Activity and In Silico Analysis of Natural Products from Brazilian Biodiversity on Trypanosoma cruzi. Molecules, 26(18), 5649. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. osti.gov [osti.gov]

- 3. View of Determination of fatty acid composition and antioxidant activity in vegetable oils | Chemija [lmaleidykla.lt]

- 4. actascientific.com [actascientific.com]

- 5. PlantFAdb: 18:1; Octadecenoic acid; structure ambiguous [fatplants.net]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 11. Characterization of fatty acid desaturases reveals stress-induced synthesis of C18 unsaturated fatty acids enriched in triacylglycerol in the oleaginous alga Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolism of very long-chain monounsaturated fatty acids (22:1) and the adaptation to their presence in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic fate of long-chain unsaturated fatty acids and their effects on palmitic acid metabolism and gluconeogenesis in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 17. cis-13-Octadecenoic acid ~99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Part 1: Foundational Biochemistry of Octadec-13-enoic Acid

An In-Depth Technical Guide to the Role of Octadec-13-enoic Acid in Cellular Lipidomics

This guide provides a comprehensive technical overview of octadec-13-enoic acid, a specific monounsaturated fatty acid, and its emerging role within the complex landscape of cellular lipidomics. Designed for researchers, scientists, and professionals in drug development, this document delves into the current understanding of its biochemistry, potential physiological functions, and the analytical methodologies required for its study. Recognizing the nascent stage of direct research on this particular isomer, this guide also situates octadec-13-enoic acid within the broader context of C18 fatty acids and their more extensively studied oxidized derivatives, thereby providing a holistic view and highlighting critical areas for future investigation.

Physicochemical Characteristics

(Z)-octadec-13-enoic acid is an 18-carbon monounsaturated fatty acid with a single cis-double bond at the 13th carbon position (18:1n-5). Its structure and properties are cataloged in major lipidomics databases.

| Property | Value | Source |

| Molecular Formula | C18H34O2 | |

| Molecular Weight | 282.468 g/mol | |

| InChIKey | BDLLSHRIFPDGQB-WAYWQWQTSA-N | |

| PubChem CID | 5312441 | |

| HMDB ID | HMDB0041480 | |

| Natural Source | Bovine Milk Fat | [LIPID MAPS, MedChemExpress]([Link], ][1] |

Biosynthesis: An Unfolding Story

The precise enzymatic pathway for the de novo synthesis of cis-13-octadecenoic acid in mammals remains to be fully elucidated. The biosynthesis of its well-known isomer, oleic acid (cis-9-octadecenoic acid), is catalyzed by stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position of stearic acid.[2]

A key area of investigation for the synthesis of a Δ13 double bond in fatty acids is the Fatty Acid Desaturase (FADS) family of enzymes. Notably, FADS3 has been identified as a Δ13-desaturase. However, its characterized activity is on trans-vaccenic acid (trans-11-18:1), converting it to trans-11, cis-13 conjugated linoleic acid, rather than producing cis-13-octadecenoic acid from a saturated precursor. This suggests that FADS3 is a "methyl-end" desaturase, introducing a double bond between a pre-existing double bond and the methyl end of the fatty acid.[3] The potential for FADS3 or other yet-to-be-characterized desaturases to synthesize cis-13-octadecenoic acid represents a significant knowledge gap and an exciting avenue for future research.

While the direct synthesis of octadec-13-enoic acid is unclear, a related hydroxylated form, 13S-hydroxy-9(Z)-octadecenoic acid, can be produced from linoleic acid by the enzyme linoleate 13-hydratase from Lactobacillus acidophilus.[4] This highlights a potential biosynthetic link within the broader C18 fatty acid metabolic network.

Part 2: The Cellular Residence of Octadec-13-enoic Acid: A Lipidomics Perspective

Incorporation into Complex Lipids

As a monounsaturated fatty acid, octadec-13-enoic acid is presumed to be incorporated into various classes of complex lipids, including phospholipids, triglycerides, and cholesterol esters, which are fundamental components of cellular membranes and lipid droplets. The specific acyltransferases responsible for this incorporation and the functional consequences of its presence in these complex lipids are yet to be determined. The use of cis-13-Octadecenoic acid as a research tool to study fatty acid transport and its integration into phospholipid membranes underscores its potential to influence membrane fluidity and function.[5]

A Potential Role in Lipid Droplet Biology

Lipid droplets are dynamic organelles that store neutral lipids and are central to cellular energy homeostasis. The formation and expansion of lipid droplets are significantly influenced by the availability of monounsaturated fatty acids like oleic acid. Given its structural similarity, it is plausible that octadec-13-enoic acid also plays a role in lipid droplet biogenesis and metabolism. Further research is needed to investigate its specific contribution to lipid storage and mobilization.

Quantitative Abundance: A Call for Data

A thorough search of prominent metabolomics databases, including LIPID MAPS and the Human Metabolome Database (HMDB), did not yield quantitative data on the physiological concentrations of octadec-13-enoic acid in human or other mammalian tissues and biofluids.[6][7][8] This lack of quantitative data is a major hurdle in understanding its physiological relevance and represents a critical need for targeted lipidomics studies.

Part 3: Biological Functions and Signaling: From Direct Evidence to Informed Inference

Direct evidence for the specific biological activities and signaling pathways of octadec-13-enoic acid is currently scarce. However, by examining its oxidized derivatives and structural isomers, we can infer its potential roles and formulate hypotheses for future investigation.

The Bioactive Landscape of Oxidized Octadecanoids

Many of the biological effects of C18 fatty acids are mediated by their oxidized metabolites, collectively known as octadecanoids. These molecules are potent signaling lipids involved in a wide array of physiological and pathological processes.

-

Hydroxyoctadecadienoic Acids (HODEs): 13-HODE, a derivative of linoleic acid, has been shown to have mitogenic effects and can enhance cancer cell growth.[1]

-

Keto-octadecadienoic Acids (KODEs): In contrast, 13-KODE has demonstrated anti-inflammatory properties.

-

Signaling Pathways: These oxidized derivatives are known to modulate key inflammatory and cell signaling pathways, including NF-κB and MAPK, and can act as ligands for peroxisome proliferator-activated receptors (PPARs).

The potential for octadec-13-enoic acid to serve as a precursor for a unique set of oxidized metabolites with distinct biological activities is a compelling area for future research.

Caption: Inferred signaling pathway for octadec-13-enoic acid.

The Significance of Isomerism: Lessons from Oleic Acid

The position and configuration of the double bond in a fatty acid can dramatically alter its biological function. Studies comparing the effects of oleic acid (cis-9-18:1) with its trans isomers have revealed significant differences in their impact on adipocyte metabolism. Trans isomers of octadecenoic acid have been shown to stimulate lipolysis and inhibit glucose utilization in rat adipocytes, demonstrating catabolic effects not observed with the cis isomer.[2] This underscores the principle that subtle structural variations can lead to profound functional changes and suggests that octadec-13-enoic acid likely possesses a unique biological activity profile distinct from its other C18 isomers.

Part 4: A Practical Guide to the Investigation of Octadec-13-enoic Acid

For researchers aiming to investigate the role of octadec-13-enoic acid, robust analytical methodologies are essential. The following section provides detailed, field-proven protocols for its extraction and quantification.

Experimental Protocol: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from cells, tissues, and plasma.[3][9]

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass homogenizer or sonicator

-

Glass centrifuge tubes with PTFE-lined caps

-

Glass Pasteur pipettes

-

Nitrogen gas stream for drying

Procedure:

-

Sample Homogenization: Homogenize the biological sample (e.g., ~100 mg of tissue or 1x10^7 cells) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample.

-

Phase Separation: Add 0.2 volumes of deionized water to the homogenate, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Storage: The dried lipid extract can be stored at -80°C until analysis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oleic acid - Wikipedia [en.wikipedia.org]

- 3. repository.seafdec.org [repository.seafdec.org]

- 4. Production of 13S-hydroxy-9(Z)-octadecenoic acid from linoleic acid by whole recombinant cells expressing linoleate 13-hydratase from Lactobacillus acidophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMDB: the Human Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HMDB - Database Commons [ngdc.cncb.ac.cn]

- 8. HMDB: a knowledgebase for the human metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

Thermodynamic Profiling and Phase Behavior of Octadec-13-enoic Acid Isomers in Lipidomics and Drug Delivery

Executive Summary

Octadec-13-enoic acid (18:1) is a monounsaturated fatty acid of significant interest in lipidomics, membrane biophysics, and transdermal drug delivery. As an 18-carbon aliphatic chain with a single unsaturation at the C-13 position, its macroscopic thermodynamic properties—and its subsequent biological behavior—are entirely dictated by the stereochemistry of its double bond. This technical guide explores the structural causality, phase transition thermodynamics, and analytical workflows required to characterize the cis (13Z) and trans (13E) isomers of octadec-13-enoic acid.

Structural Causality: The Cis/Trans Dichotomy

The thermodynamic stability of lipid molecules is governed by their ability to maximize van der Waals dispersion forces through dense, highly ordered crystalline packing.

The cis-13-octadecenoic acid (13Z-octadecenoic acid) isomer contains a double bond that introduces a ~30-degree steric kink into the hydrocarbon backbone. This structural perturbation prevents the acyl chains from adopting an optimal orthorhombic lateral packing configuration. Consequently, the intermolecular forces are weakened, leading to a lower enthalpy of fusion ( ΔHfus ) and a significantly depressed melting point[1].

Conversely, trans-13-octadecenoic acid (13E-octadecenoic acid) adopts a pseudo-linear, extended conformation that closely mimics the geometry of saturated fatty acids. This linearity allows for tighter spatial packing, resulting in greater thermodynamic stability and higher melting enthalpies[2].

This thermodynamic variance has profound biological implications. For example, human plasma lipids exhibit a strict spatial discrimination between these isomers; the trans isomer is nearly absolutely excluded from incorporation into plasma cholesteryl esters and 2-acyl phosphatidylcholine, highlighting how cellular acyltransferases recognize the thermodynamic and steric footprint of the lipid[3].

Quantitative Thermodynamics: Phase Transitions

The macroscopic physicochemical properties of these isomers are a direct readout of their molecular geometry. The table below summarizes the critical thermodynamic and chemical data required for formulation and analytical tracking.

Table 1: Physicochemical and Thermodynamic Properties of Octadec-13-enoic Acid Isomers

| Property | cis-13-Octadecenoic Acid (13Z) | trans-13-Octadecenoic Acid (13E) |

| IUPAC Name | (Z)-octadec-13-enoic acid | (13E)-octadec-13-enoic acid |

| CAS Registry Number | 13126-39-1 | 693-71-0 |

| Molecular Weight | 282.46 g/mol | 282.46 g/mol |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Melting Point (Tm) | 26.5 – 27.0 °C | ~55.6 °C |

| Lipophilicity (LogP) | ~7.2 | ~6.11 |

| Molecular Geometry | Kinked (Steric hindrance at C-13) | Linear (Extended aliphatic chain) |

Data synthesized from authoritative chemical databases and predictive thermodynamic models 4, 5, 1, [[2]]().

Biological Membrane Modulation: The Stratum Corneum Model

In drug development, the thermodynamic instability of the cis isomer is weaponized to enhance transdermal drug delivery. The stratum corneum (SC) barrier relies on highly ordered, crystalline lipid lamellae.

When cis-13-octadecenoic acid is applied to the skin, it integrates into the SC lipid matrix and forms separate fluid domains. Differential Thermal Analysis (DTA) reveals that this integration drastically reduces the enthalpy of the native lipid transitions at 70°C and 80°C, indicating a severe disruption of the barrier's crystalline lattice[6]. Furthermore, the native subzero transition of the lipids is shifted down to -13°C[6].

Interestingly, while the melting point of cis-13-octadecenoic acid differs from that of oleic acid (cis-9-octadecenoic acid) by approximately 20°C, thermal analysis proves that both isomers induce nearly identical thermodynamic perturbations in SC lipids. This proves a critical biophysical rule: the mere presence of the cis double bond—rather than its exact position—is the primary driver of membrane fluidization[6].

Thermodynamic modulation of stratum corneum lipids by cis-13-octadecenoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where internal controls actively prove the reliability of the generated data.

Protocol A: Differential Scanning Calorimetry (DSC) for Lipid Thermodynamics

Objective: Quantify the enthalpy of fusion ( ΔHfus ) and phase transition shifts induced by 13-octadecenoic acid isomers in lipid matrices.

-

Instrument Calibration (Self-Validation): Run a high-purity Indium standard prior to analysis. The instrument must independently verify a melting point of 156.6°C and an enthalpy of 28.45 J/g. This proves the thermal sensors are accurate before any lipid is tested.

-

Sample Preparation: Weigh exactly 5.0–10.0 mg of the lipid matrix into an aluminum crucible.

-

Hermetic Sealing (Causality): Seal the crucible hermetically using a crimper. Why? Biological lipid samples often contain bound hydration water. If unsealed, the endothermic volatilization of water during heating will overlap with and obscure the lipid melting peaks, rendering the thermogram useless.

-

Thermal Cycling: Equilibrate the sample at -20°C. Heat to 100°C at a controlled rate of 5°C/min under a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Integration: Calculate the area under the endothermic curves (Heat Flow vs. Temperature) to determine the specific transition enthalpies.

Protocol B: GC-MS Isomeric Resolution Workflow

Objective: Chromatographically separate and quantify the cis and trans isomers of octadec-13-enoic acid.

-

FAME Derivatization (Causality): React the fatty acid sample with Boron Trifluoride ( BF3 ) in Methanol at 60°C for 30 minutes to generate Fatty Acid Methyl Esters (FAMEs). Why? Free carboxylic acid groups strongly hydrogen-bond with the GC column's stationary phase, causing severe peak tailing. Methylation neutralizes this polarity, lowering the boiling point and sharpening the peaks to allow baseline resolution of geometric isomers.

-

Sample Injection (Self-Validation): Inject 1 µL of the FAME extract using a split ratio of 50:1. Why? A high split ratio prevents column capacity overload. If the column is overloaded, peaks broaden and merge, creating false co-elution artifacts. The split ensures that any retention time shift is strictly due to structural isomerism.

-

Capillary GC Separation: Utilize a highly polar cyanopropyl stationary phase column (e.g., HP-88). The polarizable cyanopropyl groups interact differently with the pi-electrons of the cis vs. trans double bonds, eluting the trans isomer slightly before the cis isomer.

-

Mass Spectrometry (EI-MS): Operate in Electron Ionization mode (70 eV). Monitor the molecular ion at m/z 282 (for the free acid equivalent) or m/z 296 (for the FAME), alongside characteristic hydrocarbon fragmentation patterns[5].

GC-MS workflow for the thermodynamic and structural resolution of 18:1 isomers.

Sources

- 1. cis-13-Octadecenoic acid (13126-39-1) for sale [vulcanchem.com]

- 2. trans-13-Octadecenoic acid (693-71-0) for sale [vulcanchem.com]

- 3. Incorporation of deuterium-labeled trans- and cis-13-octadecenoic acids in human plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. cis-13-Octadecenoic acid | C18H34O2 | CID 5312441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

Application Note: Quantitative Analysis of Octadec-13-enoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Octadec-13-enoic acid, a monounsaturated fatty acid, is of increasing interest in various fields of research, including lipidomics, biofuel development, and as a potential biomarker in disease diagnostics. Accurate and precise quantification of this specific isomer is crucial for understanding its biological roles and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the detailed analysis of fatty acids due to its high sensitivity, resolution, and ability to provide structural information.[1][2][3][4] However, the inherent low volatility of fatty acids necessitates a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1][3][4][5][6][7]

This application note provides a comprehensive and detailed protocol for the quantification of octadec-13-enoic acid in biological matrices. The methodology presented herein encompasses lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS. The rationale behind each step is explained to provide researchers with a robust framework for method development and validation.

Principle of the Method

The quantification of octadec-13-enoic acid is achieved through a multi-step process that begins with the extraction of total lipids from the sample matrix. The extracted lipids then undergo a chemical derivatization process, specifically transmethylation, to convert the fatty acids into their corresponding FAMEs.[1][3][4] This crucial step enhances the volatility of the analytes, making them amenable to gas chromatography.

The resulting FAMEs are then separated on a GC column based on their boiling points and polarity.[2][8] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting charged fragments are detected.[2] For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.[9][10] Quantification is performed by comparing the peak area of the octadec-13-enoic acid methyl ester to that of a known concentration of an internal standard.

Materials and Reagents

Solvents and Reagents

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Iso-octane (HPLC grade)[2]

-

Boron trifluoride (BF3) in methanol (14% w/v)[11] or Acetyl chloride[12]

-

Sodium methoxide (0.5 M in anhydrous methanol)[5]

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas (high purity)

-

Octadec-13-enoic acid standard

-

Internal Standard (e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled fatty acid)[9][11]

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator (e.g., blowdown evaporator)[1]

-

Glassware: conical flasks, centrifuge tubes, vials with PTFE-lined caps

-

Micropipettes

Experimental Workflow

The overall experimental workflow for the quantification of octadec-13-enoic acid is depicted in the following diagram:

Caption: Step-by-step derivatization process.

GC-MS Analysis

The GC-MS parameters must be optimized to achieve good separation and sensitive detection of the FAMEs.

Table 1: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Column | Polar capillary column (e.g., SP-2560, DB-WAX) [8][13] | Provides good separation of FAME isomers. |

| Injection Mode | Splitless | Maximizes the amount of analyte introduced onto the column, enhancing sensitivity. [9] |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the FAMEs. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. [9] |

| Flow Rate | 1 mL/min (constant flow) | Optimal flow rate for most capillary columns. |

| Oven Program | Initial temp: 100°C, hold 2 min; Ramp 1: 15°C/min to 180°C; Ramp 2: 5°C/min to 250°C, hold 5 min. [14] | A temperature gradient is essential for separating FAMEs with different chain lengths and degrees of unsaturation. [8] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. [10] |

| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |

| Quadrupole Temp. | 150 °C | Maintains stable performance of the mass analyzer. [10] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte by monitoring specific ions. [9][10] |

| Monitored Ions | To be determined empirically based on the mass spectrum of octadec-13-enoic acid methyl ester. | Key for selective detection and quantification. |

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed to determine the concentration of octadec-13-enoic acid in the samples.

-

Prepare Standards: Prepare a series of calibration standards containing known concentrations of octadec-13-enoic acid and a constant concentration of the internal standard.

-

Derivatize Standards: Derivatize the calibration standards using the same protocol as the samples.

-

Analyze Standards: Analyze the derivatized standards by GC-MS.

-

Construct Curve: Plot the ratio of the peak area of the octadec-13-enoic acid methyl ester to the peak area of the internal standard against the known concentration of octadec-13-enoic acid. A linear regression analysis is then performed.

Quantification of Unknown Samples

-

Analyze Samples: Inject the derivatized samples into the GC-MS system.

-

Calculate Peak Area Ratios: Determine the peak area ratio of the octadec-13-enoic acid methyl ester to the internal standard in the sample chromatograms.

-

Determine Concentration: Using the equation of the line from the calibration curve, calculate the concentration of octadec-13-enoic acid in the samples.

Method Validation

For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. [15]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. [10]* Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. [10][16]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). [10][15]

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The inclusion of an appropriate internal standard from the very beginning of the sample preparation process is fundamental to ensuring the trustworthiness of the results. [11]Stable isotope-labeled internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly throughout the entire analytical process. [11]If a stable isotope-labeled standard for octadec-13-enoic acid is not available, an odd-chain fatty acid like heptadecanoic acid (C17:0) is a suitable alternative, as it is typically not present in high concentrations in most biological samples. [9][11] Regularly running quality control (QC) samples with known concentrations of octadec-13-enoic acid alongside the unknown samples will further ensure the accuracy and precision of the analytical run.

Conclusion

This application note provides a detailed and robust protocol for the quantification of octadec-13-enoic acid using GC-MS. By following the outlined procedures for lipid extraction, derivatization, and instrumental analysis, researchers can achieve accurate and reproducible quantification of this fatty acid in various biological matrices. The emphasis on proper internal standard selection and method validation ensures the scientific integrity and trustworthiness of the generated data.

References

-

Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis. Available from: [Link]

- Imal, M., & Wewalwela, J. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.

- Ren, J., et al. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Current Pharmaceutical Analysis.

- Chiu, C.-H., & Kuo, C.-H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis.

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available from: [Link]

-

Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Available from: [Link]

- Dörmann, P. (2021). Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Methods in Molecular Biology.

- Dörmann, P. (2021).

- Wijesundera, C., et al. (2023). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Analytical Methods.

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available from: [Link]

-

European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Available from: [Link]

-

Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available from: [Link]

- MicroChems Experiments. (2021, May 10). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME)

- Kopf, T., & Schmitz, G. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega.

- Kopf, T., & Schmitz, G. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. PMC.

- Purnawan, I., et al. (2022). Method validation and assessment of fatty acid content in variant types of durian (Durio zibethinus Murr) seeds. AIP Conference Proceedings.

- Hühner, J., et al. (2025). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites.

- Agilent Technologies. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs)

- Bull, A. W., et al. (1993).

- Tsikas, D. (2011). Oxidized and nitrated oleic acid in biological systems. LIPID MAPS.

- Kumar, P., et al. (2023).

- Wiechers, J. W., et al. (2008). Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry.

- J. Sep. Sci. (n.d.).

- Tumanov, S., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules.

-

Shimadzu. (2013). Analysis of Fatty Acids Using PCI-GC-MS/MS. Available from: [Link]

-

ResearchGate. (n.d.). Structure of Trans-13-Octadecenoic acid present in the methanolic extract of C. zeylanicum using GC-MS analysis. Available from: [Link]

Sources

- 1. blog.organomation.com [blog.organomation.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. agilent.com [agilent.com]

- 14. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]

- 15. bio-conferences.org [bio-conferences.org]

- 16. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Extraction and Quantification of 13-Octadecenoic Acid from Plant Tissues

Introduction & Pharmacological Relevance

13-Octadecenoic acid (18:1 Δ13 ) is a highly bioactive monounsaturated fatty acid found in specific botanical sources. Recent pharmacological evaluations have highlighted its robust therapeutic profile, particularly its anti-inflammatory, hypocholesterolemic, and antioxidant capabilities (1[1]). For example, trans-13-octadecenoic acid isolated from Yucca elephantipes roots demonstrates potent inhibition of oxidative bursts, rivaling synthetic agents like ibuprofen (2[2]). Furthermore, the cis isomer present in Tetracarpidium conophorum oil acts as a critical excipient and active adjuvant in lipid-based drug delivery systems (LBDDS) (3[3]).

To harness this compound for drug development, researchers must employ highly controlled extraction and derivatization protocols that prevent the isomerization or oxidation of its Δ13 double bond.

Mechanistic Rationale for Protocol Design

The isolation of unsaturated fatty acids from complex plant matrices requires strategic solvent selection and thermodynamic control:

-

Solvent Dynamics: Non-polar to semi-polar solvent systems (e.g., cold hexane or methanol) are prioritized. Hexane selectively isolates neutral lipids, while methanol disrupts hydrogen bonding within the cellulosic plant matrix to release membrane-bound fatty acids without degrading them (4[4]).

-

Thermodynamic Protection: Traditional high-heat Soxhlet extraction can induce thermal degradation. Cold maceration or controlled low-temperature evaporation (< 40°C) is strictly enforced to maintain the structural integrity of 13-octadecenoic acid (5[5]).

-

Derivatization Causality: Fatty acids possess high boiling points and polarity, causing peak tailing in Gas Chromatography (GC). Transmethylation converts 13-octadecenoic acid into a Fatty Acid Methyl Ester (FAME), drastically increasing its volatility and thermal stability for accurate GC-MS quantification (6[6]).

Workflow and Pathway Visualizations

Caption: Standardized workflow for the extraction, derivatization, and GC-MS analysis of 13-octadecenoic acid.

Caption: Anti-inflammatory signaling modulation by plant-derived 13-octadecenoic acid.

Experimental Protocols

Protocol A: Cold Maceration Extraction (For Dried Biomass)

Self-Validating System: To ensure extraction efficiency, spike the raw biomass with 1.0 mg of Nonadecanoic acid (C19:0) as an internal standard prior to solvent addition. A final GC-MS recovery rate of >90% for C19:0 validates the absence of sample loss or thermal degradation.

-

Biomass Preparation: Shade-dry the collected plant material (e.g., Yucca elephantipes roots) for up to 60 days to prevent thermal degradation. Pulverize to a fine powder using a mechanical mill (2[2]).

-

Solvent Suspension: In an amber glass flask, suspend 50 g of the powdered biomass in 500 mL of extraction solvent (Methanol for broad-spectrum lipids, or Hexane for neutral lipids).

-

Agitation: Place the flask on an orbital shaker at 150 rpm for 72 hours at ambient room temperature (20-25°C).

-

Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Concentrate the filtrate using a rotary evaporator. Critical Step: Maintain the water bath strictly below 40°C under reduced pressure to prevent isomerization of the Δ13 double bond (7[7]).

Protocol B: One-Step Direct Transmethylation (For Fresh Tissues)

Objective: Streamline extraction and derivatization for rapid screening of fresh tissues (e.g., Cordia sebestena flowers), minimizing oxidative exposure.

-

Reagent Formulation: Prepare a fresh transmethylation mixture consisting of Methanol : Toluene : Hexane : Sulfuric Acid in a 37:20:36:2 (v/v) ratio (6[6]). (Note: Toluene is utilized here as a safer alternative to benzene).

-

Reaction: Transfer 1.0 g of homogenized fresh tissue into a heavy-walled, Teflon-lined glass reaction vial. Add 5 mL of the transmethylation reagent.

-

Catalysis: Seal the vial tightly and incubate in a dry block heater at 90°C for 90 minutes. The acidic environment simultaneously disrupts cell walls, extracts lipids, and esterifies the fatty acids.

-

Phase Separation: Cool the vial to room temperature. Add 2 mL of LC-MS grade water and 3 mL of hexane. Vortex vigorously for 1 minute, then centrifuge at 3000 × g for 5 minutes.

-

Recovery: Carefully aspirate the upper organic (hexane) layer, which contains the 13-octadecenoic acid methyl esters, and transfer it to an amber GC vial for immediate analysis.

Protocol C: GC-MS Quantification Parameters

-

Column Specifications: Utilize a capillary column optimized for FAME separation (e.g., HP-5MS or DB-WAX, 30 m × 0.25 mm × 0.25 µm).

-

Thermal Gradient: Set the initial oven temperature to 150°C (hold for 2 min). Ramp at 5°C/min to 220°C, followed by a slower ramp of 2°C/min to 240°C (hold for 10 min) to ensure baseline resolution of C18 isomers (4[4]).

-

Injection & Detection: Inject 1 µL of the sample in split mode (10:1 ratio) with Helium as the carrier gas (1.0 mL/min). Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning m/z 50–550.

-

Data Validation: Identify 13-octadecenoic acid by matching its retention time and mass fragmentation pattern against standard libraries (NIST/EPA/NIH) and quantifying against the C19:0 internal standard curve.

Quantitative Data Summary

The yield and prevalence of 13-octadecenoic acid vary significantly across plant species, dictating the choice of raw material for drug development.

| Plant Source | Tissue Type | 13-Octadecenoic Acid Content | Extraction Solvent | Primary Pharmacological Use |

| Yucca elephantipes | Roots | 84.21% (of total fatty acids) | Methanol | Anti-inflammatory agent (Inhibits oxidative burst) |

| Cordia sebestena | Flowers | 5.76% (of total fatty acids) | Methanol/Toluene/Hexane | Natural antioxidant source |

| Tetracarpidium conophorum | Seeds / Oil | Major constituent (Abundant) | Cold Hexane | Excipient for Lipid-Based Drug Delivery Systems |

| Plectranthus scutellarioides | Leaves | High relative percentage | n-Hexane / Ethanol | Anti-arthritic and hypocholesterolemic agent |

Sources

- 1. Anti-inflammatory potential of spectroscopically analyzed trans-13-octadecenoic acid of Yucca elephantipes Regel roots: in-vitro and in-vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. scielo.br [scielo.br]

- 4. explorationpub.com [explorationpub.com]

- 5. phcogj.com [phcogj.com]

- 6. Philippine EJournals| In vitro Antioxidant Potential of Fatty Acids Obtained by Direct Transmethylation from Fresh Cordia sebestena Flowers [ejournals.ph]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Note: Utilizing Octadec-13-enoic Acid as an Internal Standard for Quantitative Mass Spectrometry in Lipidomics

Abstract

The accurate quantification of lipids and fatty acids in complex biological matrices is essential for advancing research in physiology, disease pathology, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, but it is susceptible to analytical variability, particularly from matrix effects.[1][2] The use of an internal standard (IS) is a mandatory practice to ensure data accuracy and precision by correcting for these variations.[3][4] While stable isotope-labeled (SIL) analogs are the gold standard, their availability or cost can be prohibitive.[1][3] This application note presents a detailed protocol for using octadec-13-enoic acid, a C18 unsaturated fatty acid, as a cost-effective structural analog internal standard for the robust quantification of other long-chain fatty acids in plasma samples.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis by LC-MS/MS relies on the principle that the instrument's response is proportional to the concentration of the analyte. However, this relationship can be compromised by numerous factors throughout the analytical workflow. Internal standards are known quantities of a compound, added consistently to all samples (calibrators, controls, and unknowns), to normalize the analytical response and correct for variability.[4]

An effective IS compensates for:

-

Sample Preparation Losses: Inconsistencies in analyte recovery during extraction steps.[2]

-

Injection Volume Variation: Minor differences in the volume injected into the LC-MS system.

-

Matrix Effects: Alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This phenomenon, which can manifest as ion suppression or enhancement, is a primary source of imprecision in LC-MS/MS analysis.[2][5]

By calculating the ratio of the analyte's peak area to the IS's peak area, these variations can be effectively nullified, leading to accurate and reproducible quantification.[1]

Criteria for Selecting an Appropriate Internal Standard

The efficacy of an internal standard is directly tied to its ability to mimic the behavior of the target analyte. The ideal IS should possess the following characteristics:

-

Structural and Physicochemical Similarity: The IS should be closely related to the analyte to ensure similar behavior during extraction, chromatography, and ionization.[4][6]

-

Co-elution: Ideally, the IS should co-elute with the analyte to experience the same matrix effects.[1][2]

-

Absence from Matrix: The IS must not be naturally present in the biological sample being analyzed.[7][8]

-

Purity and Stability: The IS must be of high, known purity and stable throughout the entire analytical process.[3]

-

Mass Differentiation: The IS must be clearly distinguishable from the analyte by the mass spectrometer, with no cross-interfering signals in their respective MRM transitions.[3]

Stable isotope-labeled standards are considered the best choice as they are chemically almost identical to the analyte.[1][9] However, when a SIL-IS is not available, a carefully selected structural analog, like octadec-13-enoic acid for other C18 fatty acids, provides a robust alternative.

Profile: Octadec-13-enoic Acid

Octadec-13-enoic acid is a long-chain unsaturated fatty acid. Its C18 carbon backbone and single double bond make its polarity and chemical properties highly similar to many endogenously important fatty acids, such as oleic acid and linoleic acid. This structural similarity suggests it will have comparable extraction efficiency and chromatographic retention under reversed-phase conditions, making it a suitable IS candidate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄O₂ | [10][11][12] |

| Molecular Weight | 282.46 g/mol | [10][11][12] |

| Isomeric Forms | cis (Z) and trans (E) | [10][11] |

| Classification | Long-Chain Unsaturated Fatty Acid | [13] |

| pKa (Strongest Acidic) | ~4.95 | [13] |

| logP | ~7.2 - 7.66 | [10][13] |

| Solubility | Practically insoluble in water | [13] |

Application Protocol: Quantification of Stearic Acid in Human Plasma

This protocol provides a step-by-step methodology for the quantitative analysis of Stearic Acid (C18:0) in human plasma using octadec-13-enoic acid as an internal standard.

Materials and Reagents

-